molecular formula C5H6F5NO2S B6351320 2-Amino-3-(pentafluoroethylthio)propanoic acid, 98% CAS No. 1301738-63-5

2-Amino-3-(pentafluoroethylthio)propanoic acid, 98%

Cat. No. B6351320
CAS RN: 1301738-63-5
M. Wt: 239.17 g/mol
InChI Key: MPXJTTZKVOIIPB-UHFFFAOYSA-N
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Description

2-Amino-3-(pentafluoroethylthio)propanoic acid, also known as AFPETP, is a chemical compound with various applications in medical, environmental, and industrial research. It is an amino acid, which are the building blocks of proteins. Amino acids contain an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) .

Scientific Research Applications

Synthesis and Transformations in Medicinal Chemistry

Compounds structurally related to 2-Amino-3-(pentafluoroethylthio)propanoic acid, especially amino acid derivatives, play a crucial role in drug discovery and development. Their synthesis and transformation, facilitated by reactions such as metathesis, enable the creation of novel molecular entities with potential therapeutic applications. These synthetic strategies are critical for developing new drugs and understanding their mechanisms of action at the molecular level (Kiss, Kardos, Vass, & Fülöp, 2018).

Biomedical Applications of Poly(amino acids)

Poly(amino acids), constructed from natural amino acids, find significant use in biomedical applications due to their biocompatibility, biodegradability, and metabolizable degradation products. Highly branched polymers based on poly(amino acids) are explored for their potential as delivery vehicles for genes and drugs, showcasing the versatility of amino acid-based materials in therapeutic applications (Thompson & Scholz, 2021).

Biochemical Studies and Flavor Chemistry

Research on branched aldehydes, which can be derived from amino acids, underscores the importance of such compounds in flavor chemistry. These studies offer insights into the metabolic pathways that influence the formation of flavor compounds in food, demonstrating the interconnectedness of biochemistry and food science (Smit, Engels, & Smit, 2009).

Environmental and Ecological Studies

The study of perfluorinated compounds, which share fluorine-related functionalities with 2-Amino-3-(pentafluoroethylthio)propanoic acid, contributes to understanding the environmental fate and ecological impact of these persistent chemicals. Investigations into their bioaccumulation, degradation, and interaction with biological systems are vital for assessing environmental risks and informing regulatory policies (Liu & Avendaño, 2013).

Mechanism of Action

The mechanism of action of 2-Amino-3-(pentafluoroethylthio)propanoic acid is not explicitly provided in the search results. As an amino acid, it could potentially be involved in protein synthesis or other biological processes .

Safety and Hazards

The safety data sheet for 2-Amino-3-(pentafluoroethylthio)propanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F5NO2S/c6-4(7,8)5(9,10)14-1-2(11)3(12)13/h2H,1,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXJTTZKVOIIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-pentafluoroethylsulfanyl-propionic acid

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